molecular formula C20H21N3O8S2 B2744083 (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-70-5

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2744083
CAS No.: 865198-70-5
M. Wt: 495.52
InChI Key: CBCBJHGQCVLVMU-XDOYNYLZSA-N
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Description

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the benzothiazole ring, followed by the introduction of the sulfamoyl and trimethoxybenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action for (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: shares similarities with other benzothiazole derivatives, which also exhibit diverse biological activities.

    Trimethoxybenzoyl derivatives: These compounds are known for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and activities not found in other similar compounds.

Properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O8S2/c1-28-14-7-11(8-15(29-2)18(14)31-4)19(25)22-20-23(10-17(24)30-3)13-6-5-12(33(21,26)27)9-16(13)32-20/h5-9H,10H2,1-4H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCBJHGQCVLVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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